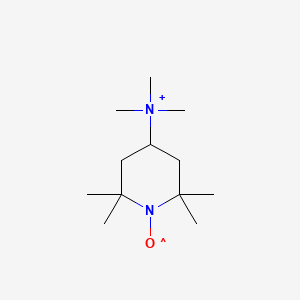

![molecular formula C8H8S2 B1223736 3,4-Dimethylthieno[2,3-b]thiophene CAS No. 175202-58-1](/img/structure/B1223736.png)

3,4-Dimethylthieno[2,3-b]thiophene

Overview

Description

3,4-Dimethylthieno[2,3-b]thiophene is a heterocyclic compound that features a fused ring system composed of two thiophene rings Thiophene is a sulfur-containing five-membered aromatic ring, and the presence of methyl groups at the 3 and 4 positions of the thieno[2,3-b]thiophene structure enhances its chemical properties

Biochemical Analysis

Biochemical Properties

3,4-Dimethylthieno[2,3-b]thiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes like oxidases and peroxidases. These interactions often involve the catalytic oxidation of substrates, where this compound acts as a ligand or a cofactor, facilitating the biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound retains its structural integrity in various conditions, including aqueous and acidic environments. Prolonged exposure to certain conditions can lead to its degradation, affecting its efficacy and biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Its interactions with enzymes such as oxidases and peroxidases play a significant role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s transport and distribution are crucial for its biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylthiophene-2-carboxylic acid with sulfur and a dehydrating agent such as phosphorus pentoxide (P2O5) to form the desired thieno[2,3-b]thiophene ring system . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthieno[2,3-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

3,4-Dimethylthieno[2,3-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylthieno[2,3-b]thiophene involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing thiophene rings allow it to participate in various biochemical reactions, including redox processes and enzyme inhibition . Its ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

3,4-Dimethylthieno[2,3-b]thiophene can be compared with other similar compounds, such as:

Thieno[2,3-b]thiophene: Lacks the methyl groups at the 3 and 4 positions, resulting in different electronic properties and reactivity.

3,4-Dimethylthiophene: Contains only one thiophene ring, leading to different chemical behavior and applications.

Bithiophene: Consists of two thiophene rings without the methyl substitutions, affecting its stability and reactivity.

The presence of methyl groups in this compound enhances its stability and electronic properties, making it unique among its analogs.

Properties

IUPAC Name |

3,4-dimethylthieno[2,3-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-5-3-9-8-7(5)6(2)4-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRGJNXSXWLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384851 | |

| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-58-1 | |

| Record name | 3,4-Dimethylthieno[2,3-b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Dimethylthieno[2,3-b]thiophene?

A1: this compound has a molecular formula of C8H8S2 and a molecular weight of 168.28 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, 1H NMR data for various derivatives of this compound are available. For example, in the synthesis of dithia-bridged cyclophanes, the 1H NMR spectrum helps identify characteristic peaks, including those from the methyl groups, bridge methylene protons, and aromatic protons. []

Q3: What is known about the stability of this compound derivatives?

A3: Research suggests that incorporating this compound into metal-organic frameworks (MOFs) results in materials with good thermal stability. For instance, lanthanide-based MOFs containing this moiety remained stable up to temperatures exceeding 300°C. []

Q4: What are some applications of this compound derivatives?

A4: Derivatives of this compound have been explored for various applications, including:

- Luminescent sensors: Metal-organic frameworks incorporating this compound demonstrate potential as fluorescent sensors for detecting specific metal ions, such as Fe3+, in solution. [, ]

- Proton conductors: Lanthanide-based MOFs containing this group exhibited high proton conductivity, highlighting their potential in electrochemical devices. []

- Antimicrobial agents: Several synthesized thieno[2,3-b]thiophene derivatives, including those with the 3,4-dimethyl substitution, showed promising in vitro antimicrobial activity against various bacterial and fungal strains. [, ]

Q5: How does the structure of this compound contribute to its properties?

A5: The planar structure and electron-rich nature of the thieno[2,3-b]thiophene core, combined with the methyl substituents in this compound, contribute to its unique properties. These include:

- Strong π-π interactions: These interactions are crucial for the formation of well-ordered supramolecular structures, such as those observed in some MOFs. []

- Luminescent properties: The conjugated system within the thieno[2,3-b]thiophene unit facilitates electron delocalization, contributing to its luminescent behavior. []

- Coordination ability: The sulfur atoms in the thieno[2,3-b]thiophene ring can act as Lewis acid sites, enabling coordination with metal ions to form metal-organic frameworks. [, ]

Q6: What are the advantages of using this compound as a building block in materials?

A6: The use of this compound as a building block in material science offers several advantages:

- Structural versatility: It can be easily functionalized and incorporated into various molecular architectures, leading to diverse material properties. [, ]

- Tunable properties: The electronic and optical properties can be finely tuned by modifying the substituents on the thienothiophene core, allowing for tailored material design. []

- Potential for scalability: Synthetic routes to this compound and its derivatives are well-established, making it a viable option for large-scale production. []

Q7: What are some future research directions for this compound and its derivatives?

A7: Future research could explore:

- In-depth structure-property relationships: Further investigation is needed to fully understand how specific structural modifications of this compound affect the properties of the resulting materials. [, ]

- Optimization for specific applications: Tailoring the properties of this compound-based materials for specific applications, such as targeted drug delivery, optoelectronics, and catalysis, holds significant promise. [, , ]

- Biocompatibility and toxicity studies: Evaluating the biocompatibility and potential toxicity of this compound derivatives is crucial for their safe implementation in biological applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![5-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1223665.png)

![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)

![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)

![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)

![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1223675.png)